molecular formula C4H7N5OS B14799734 2-((1H-1,2,4-Triazol-5-yl)thio)-N-hydroxyacetimidamide

2-((1H-1,2,4-Triazol-5-yl)thio)-N-hydroxyacetimidamide

Cat. No.: B14799734
M. Wt: 173.20 g/mol
InChI Key: PJULDPHODXNDTA-UHFFFAOYSA-N
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Description

5-pyridin-3-yl-1,3,4-oxadiazol-2-ol is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyridin-3-yl-1,3,4-oxadiazol-2-ol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of acid hydrazides with carboxylic acids in the presence of cyclizing agents such as phosphorus oxychloride or thionyl chloride . The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for 5-pyridin-3-yl-1,3,4-oxadiazol-2-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-pyridin-3-yl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-pyridin-3-yl-1,3,4-oxadiazol-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-pyridin-3-yl-1,3,4-oxadiazol-2-ol is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with diverse biological activities .

Properties

Molecular Formula

C4H7N5OS

Molecular Weight

173.20 g/mol

IUPAC Name

N'-hydroxy-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanimidamide

InChI

InChI=1S/C4H7N5OS/c5-3(9-10)1-11-4-6-2-7-8-4/h2,10H,1H2,(H2,5,9)(H,6,7,8)

InChI Key

PJULDPHODXNDTA-UHFFFAOYSA-N

Isomeric SMILES

C1=NNC(=N1)SC/C(=N/O)/N

Canonical SMILES

C1=NNC(=N1)SCC(=NO)N

Origin of Product

United States

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